2,5-Dihydroxy-3-methyl-1,4-benzoquinone

Übersicht

Beschreibung

2,5-Dihydroxy-3-methyl-1,4-benzochinon ist eine organische Verbindung mit der Summenformel C7H6O4. Es handelt sich um eine Art Hydroxychinon, das durch das Vorhandensein von zwei Hydroxylgruppen und einer Methylgruppe gekennzeichnet ist, die an einen Benzochinonkern gebunden sind. Diese Verbindung ist bekannt für ihre charakteristischen orangefarbenen Kristalle und wurde aus verschiedenen natürlichen Quellen isoliert, darunter die Pflanze Embelia schimperi . Es zeigt signifikante biologische Aktivitäten, insbesondere antimikrobielle Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5-Dihydroxy-3-methyl-1,4-benzochinon kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Thiele-Winter-Acetoxylierung, bei der 1,4-Chinonderivate in Gegenwart eines sauren Katalysators mit Essigsäureanhydrid reagieren. Die resultierenden Triacetoxyderivate werden dann unter sauren oder basischen Bedingungen zu den entsprechenden Hydroxyhydrochinonderivaten hydrolysiert, gefolgt von einer Oxidation, die das gewünschte Hydroxychinon ergibt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 2,5-Dihydroxy-3-methyl-1,4-benzochinon beinhalten typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details dieser Methoden sind oft vertraulich, aber sie folgen im Allgemeinen ähnlichen Prinzipien wie die Laborsynthese, wobei Anpassungen für Skalierbarkeit und Effizienz vorgenommen werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,5-Dihydroxy-3-methyl-1,4-benzochinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um komplexere Chinonderivate zu bilden.

Reduktion: Sie kann zu Hydrochinonderivaten reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Mehr oxidierte Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: 2,5-Diamino- und 2,5-Dithioetherderivate.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydroxy-3-methyl-1,4-benzochinon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Dihydroxy-3-methyl-1,4-benzochinon beinhaltet seine Redoxeigenschaften. Die Verbindung kann reversiblen Oxidation und Reduktion unterliegen, was es ihr ermöglicht, an Elektronentransferprozessen teilzunehmen. Diese Redoxaktivität ist entscheidend für ihre antimikrobielle Wirkung, da sie die Elektronentransportkette in mikrobiellen Zellen stören kann, was zum Zelltod führt . Darüber hinaus trägt seine Fähigkeit, reaktive Sauerstoffspezies (ROS) zu bilden, zu seiner antimikrobiellen Aktivität bei, indem es oxidativen Schaden an zellulären Komponenten verursacht .

Wirkmechanismus

The mechanism of action of 2,5-dihydroxy-3-methyl-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its antimicrobial effects, as it can disrupt the electron transport chain in microbial cells, leading to cell death . Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial activity by causing oxidative damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

2,5-Dihydroxy-3-methyl-1,4-benzochinon kann mit anderen Hydroxychinonen verglichen werden, wie z. B.:

2,5-Dihydroxy-1,4-benzochinon: Ähnlich in der Struktur, aber es fehlt die Methylgruppe, die ihre Reaktivität und biologische Aktivität beeinflussen kann.

2,5-Dibrom-3-isopropyl-6-methyl-1,4-benzochinon: Enthält Brom- und Isopropylgruppen, die seine chemischen Eigenschaften und Anwendungen erheblich verändern.

Die Einzigartigkeit von 2,5-Dihydroxy-3-methyl-1,4-benzochinon liegt in seinem spezifischen Substitutionsschema, das ihm besondere Redoxeigenschaften und biologische Aktivitäten verleiht, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriezweigen macht.

Eigenschaften

IUPAC Name |

2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTARWSSIBFRCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C(C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482725 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-58-1 | |

| Record name | 2,5-Dihydroxy-3-methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXY-3-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8A05Y4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

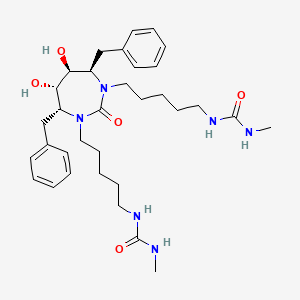

![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)